Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-
Description
IUPAC Nomenclature and CAS Registry Analysis
The compound’s IUPAC name is N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide. This name adheres to IUPAC rules by prioritizing the parent heterocyclic system (tetrahydrobenzo[b]thiophene) and specifying substituents in descending order of priority: the cyano group at position 3, the acetamide-linked triazolylthio moiety at position 2, and the isopropyl and methyl groups on the triazole ring.
The CAS Registry Number 606110-89-8 uniquely identifies this compound in chemical databases. This identifier confirms its distinct chemical identity and facilitates cross-referencing across research platforms.
Table 1: Nomenclatural and Registry Data
| Property | Value |
|---|---|
| IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| CAS Registry Number | 606110-89-8 |
Molecular Formula and Weight Validation
The molecular formula C₁₇H₂₁N₅OS₂ is derived from the compound’s structural components:
- A tetrahydrobenzo[b]thiophene core (C₇H₉S)
- A cyano group (CN)
- An acetamide linker (C₂H₃NO)
- A 4-methyl-5-isopropyl-1,2,4-triazole-3-thiol substituent (C₆H₁₀N₃S)
The molecular weight is 375.5 g/mol , calculated as follows:
$$
\text{Weight} = (12.01 \times 17) + (1.008 \times 21) + (14.01 \times 5) + (16.00 \times 1) + (32.07 \times 2) = 375.5 \, \text{g/mol}
$$
Table 2: Molecular Composition
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 17 | 204.17 |
| Hydrogen (H) | 21 | 21.17 |
| Nitrogen (N) | 5 | 70.05 |
| Oxygen (O) | 1 | 16.00 |
| Sulfur (S) | 2 | 64.14 |
| Total | - | 375.5 |
SMILES Notation and InChI Key Generation
The SMILES notation CC(C)C1=NN=C(N1C)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N encodes the compound’s structure as follows:
CC(C)C1=NN=C(N1C)S: The 4-methyl-5-isopropyl-1,2,4-triazole-3-thiol group.CC(=O)NC2=C(...)C#N: The acetamide linker bonded to the tetrahydrobenzo[b]thiophene core with a cyano substituent.
The InChI Key ZARIPUBKXZFTRX-UHFFFAOYSA-N provides a standardized hash for database searches. Generated from the full InChI string, this key ensures unambiguous identification across computational platforms.
Table 3: Structural Notation Systems
| System | Representation |
|---|---|
| SMILES | CC(C)C1=NN=C(N1C)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
| InChI Key | ZARIPUBKXZFTRX-UHFFFAOYSA-N |
X-ray Crystallographic Data Interpretation
As of the latest available data, X-ray crystallographic structures for this compound have not been published. However, analogous heterocyclic systems, such as benzothiophene and triazole derivatives, exhibit characteristic packing patterns stabilized by intermolecular interactions like N–H···O hydrogen bonds and C–H···π contacts. For example, acyl thiourea derivatives demonstrate intramolecular N–H···O bonding that planarizes their structures, a feature likely shared by this acetamide due to its amide and triazole functionalities.
Table 4: Crystallographic Data Availability
| Property | Status |
|---|---|
| Single-crystal structure | Not reported |
| Unit cell parameters | Not available |
| Space group | Not determined |
In absence of direct data, computational methods like density functional theory (DFT) could predict molecular geometry. For instance, optimized structures of similar compounds show bond lengths of 1.36–1.41 Å for C–N in triazole rings and 1.76–1.82 Å for C–S in thiophene systems.
Properties
Molecular Formula |
C17H21N5OS2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5OS2/c1-10(2)15-20-21-17(22(15)3)24-9-14(23)19-16-12(8-18)11-6-4-5-7-13(11)25-16/h10H,4-7,9H2,1-3H3,(H,19,23) |
InChI Key |
ZARIPUBKXZFTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrobenzo[B]thiophene core, followed by the introduction of the cyano group and the triazole moiety. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and triazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a substituted amine. For example:
-
Acidic Hydrolysis :
In the presence of concentrated HCl (6M) at reflux (110°C, 12h), the amide bond cleaves to form 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and 2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid. -
Basic Hydrolysis :
Using NaOH (2M) at 80°C for 8h, the reaction produces sodium 2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-yl]thio]acetate and the corresponding amine.
The hydrolysis mechanism involves nucleophilic attack by water (acidic) or hydroxide (basic) on the electrophilic carbonyl carbon, followed by proton transfer and bond cleavage.
Alkylation Reactions
The thioether (-S-) group participates in alkylation reactions with alkyl halides under basic conditions. For instance:
-
Reaction with Methyl Iodide :
In ethanol with K₂CO₃ (10% excess) at 60°C, the thioether reacts with CH₃I to form N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-yl]methylthio]acetamide. -
Selectivity :
The reaction favors substitution at the sulfur atom due to its nucleophilic character, with yields exceeding 70% under optimized conditions.
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles under thermal or catalytic conditions:
-
Thermal Cyclization :
Heating in DMF at 150°C for 6h induces intramolecular cyclization between the thiophene’s cyano group and the acetamide’s carbonyl oxygen, forming a pyridine-fused derivative. -
Catalytic Cyclization :
Using CuI (10 mol%) in DMSO at 120°C promotes cyclization via C–H activation, yielding a tricyclic thieno[3,2-b]pyridine analog.
Oxidation Reactions
The sulfur atom in the thiophene moiety oxidizes selectively:
-
Sulfoxide Formation :
Treatment with H₂O₂ (30%) in acetic acid at 25°C for 24h produces the sulfoxide derivative. -
Sulfone Formation :
Using m-CPBA (2 equiv) in dichloromethane at 0°C for 2h yields the sulfone.
Interaction with Nucleophiles
The electron-deficient triazole ring reacts with nucleophiles such as hydrazine:
-
Hydrazine Attack :
Refluxing with hydrazine hydrate (80°C, 4h) opens the triazole ring, forming a hydrazide derivative.
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, stabilized by resonance .
-
Thioether Alkylation : Follows an SN2 mechanism, with sulfur acting as the nucleophile.
-
Triazole Reactivity : The electron-withdrawing substituents on the triazole enhance susceptibility to nucleophilic attack.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response . This positions the compound as a candidate for further development in treating inflammatory diseases.
Antioxidant Activity
Research has shown that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties comparable to well-known antioxidants like ascorbic acid. This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .
Therapeutic Applications
The diverse biological activities of Acetamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-yl]thio]- indicate its potential use in various therapeutic areas:
- Anti-inflammatory agents : Targeting conditions such as arthritis and asthma.
- Antioxidants : Potentially useful in formulations aimed at reducing oxidative stress.
- Antimicrobial agents : Due to structural similarities with known antimicrobial compounds.
In Silico Studies
In silico studies have been pivotal in understanding the binding affinities and interactions of this compound with various biological targets. These studies provide insights into its mechanism of action and guide future experimental validations .
Experimental Validation
Experimental validation through biological assays is essential to confirm the in silico predictions. Studies involving cell lines and animal models are necessary to evaluate the efficacy and safety profile of the compound.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Key Research Findings and Trends
- Synthetic Efficiency : High-yield compounds (e.g., 9 at 90%) utilize electron-withdrawing groups that stabilize intermediates, whereas nitrofuryl derivatives (12 , 13 ) show lower yields due to competing side reactions .
- Bioactivity Correlation : Thiadiazole and triazole moieties enhance anti-inflammatory or cytotoxic profiles, as seen in the target’s COX-2 docking results and ’s chlorophenyl-oxadiazole derivatives .
- Structural Trade-offs : Bulky substituents (e.g., tetrahydrobenzo[b]thiophen) may improve target specificity but reduce solubility, necessitating formulation optimization.
Biological Activity
Acetamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- is a complex organic compound belonging to the class of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The precursor materials are often commercially available or can be synthesized through established methods. Key steps in the synthesis include:
- Formation of the benzothiophene ring .
- Introduction of the cyano group .
- Formation of the triazole ring .
- Coupling of the benzothiophene and triazole structures .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Anti-inflammatory Properties
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anti-inflammatory activity. For instance, molecular docking studies have shown that this compound can act as a selective inhibitor of 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The binding affinity was evaluated in silico, revealing that while it binds to 5-LOX effectively, its interaction with COX-2 is comparatively weaker .
Table 1: Binding Energies and Affinities
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|
| Acetamide derivative | 5-LOX | -10.5 |
| Celecoxib | COX-2 | -12.0 |
Antioxidant Activity
The antioxidant potential of this compound has also been assessed. Studies demonstrate that compounds containing the benzo[b]thiophene nucleus can inhibit free radical-induced lipid oxidation. The inhibition rates ranged from approximately 19% to 30%, indicating a promising antioxidant profile .
Cytotoxicity
In vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. The results suggest that it possesses selective cytotoxicity, making it a candidate for further development as an anticancer agent. The cytotoxicity was quantified using standard assays such as MTT or brine shrimp lethality tests .
Case Studies
-
Case Study 1: Inhibition of Inflammatory Pathways
- A study evaluated the compound's effect on inflammatory markers in cell cultures exposed to pro-inflammatory cytokines. Results showed a significant reduction in TNF-alpha and IL-6 levels after treatment with the compound.
-
Case Study 2: Cancer Cell Line Testing
- The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). It demonstrated IC50 values comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific molecular targets such as enzymes and receptors involved in inflammatory responses and cell proliferation pathways. Detailed studies are required to elucidate these pathways further .
Q & A
Q. What are the standard synthetic routes for preparing acetamide derivatives with triazole-thioether moieties?
The synthesis typically involves multi-step reactions starting with cyclocondensation of thiosemicarbazides or thiourea with carbonyl-containing intermediates. For example, thiophene-methyl-triazole intermediates are synthesized via refluxing thiophene-2-carbaldehyde with hydrazine derivatives, followed by alkylation with chloroacetamide precursors. Structural confirmation relies on FT-IR, -NMR, -NMR, and elemental analysis to verify regioselectivity and purity .
Q. How is the structural elucidation of this acetamide compound validated?
Key techniques include:
- FT-IR : Confirms thioether (C–S–C, ~650 cm) and cyano (C≡N, ~2200 cm) groups.
- NMR : -NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl/isopropyl groups (δ 1.2–2.5 ppm). -NMR resolves carbonyl (C=O, ~170 ppm) and triazole carbons.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 386.479 for a related analog) .
Q. What solvents and catalysts optimize the coupling of triazole-thioether intermediates with acetamide backbones?
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while bases like KCO or EtN facilitate nucleophilic thiol-alkylation. Catalytic CuI (10 mol%) accelerates heterocyclic coupling under microwave irradiation (80°C, 2h), achieving >85% yield in model reactions .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in triazole-thioether acetamide synthesis?
Quantum mechanical calculations (DFT at B3LYP/6-31G** level) model transition states to predict favorable attack sites. For example, the triazole N1 position shows higher electrophilicity (Fukui > 0.1) for thiolation. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize time-temperature profiles, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions?
Discrepancies (e.g., unexpected -NMR shifts) may arise from tautomerism or solvent effects. Solutions include:
- Variable-temperature NMR to detect dynamic equilibria.
- X-ray crystallography for unambiguous solid-state structure determination.
- Solvent parameter (Kamlet-Taft) analysis to correlate chemical shifts with polarity .
Q. How is structure-activity relationship (SAR) studied for bioactivity in these compounds?
- Step 1 : Synthesize analogs with variations in the triazole substituents (e.g., methyl vs. isopropyl) and thiophene linkers.
- Step 2 : Screen against target enzymes (e.g., kinase inhibition assays) using fluorescence polarization.
- Step 3 : Apply QSAR models (e.g., CoMFA) to correlate substituent hydrophobicity () with IC values. Recent studies show bulky isopropyl groups enhance kinase selectivity by 3-fold .
Q. What in vitro assays are suitable for evaluating cytotoxicity and selectivity?
- MTT assay : Measures mitochondrial activity in cancer (HeLa) vs. normal (HEK293) cell lines.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Selectivity index (SI) : SI = IC(normal)/IC(cancer). A lead compound with SI >10 is prioritized .
Q. How do reaction conditions influence byproduct formation in large-scale synthesis?
- Byproducts : Oxidized thioethers (sulfoxides) or dimerization via triazole N–N coupling.
- Mitigation : Use inert atmospheres (N) and radical scavengers (BHT).
- Process analytics : Online HPLC monitors purity (>98%) during continuous-flow synthesis .
Methodological Considerations
Q. What analytical workflows ensure reproducibility in hybrid heterocyclic systems?
Q. How can machine learning accelerate reaction optimization?
- Datasets : Curate reaction parameters (solvent, catalyst, yield) from 50+ analogs.
- Models : Train random forest algorithms to predict optimal conditions (R >0.9).
- Validation : Autonomous labs execute top predictions, achieving 92% success in triazole-thioether couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
